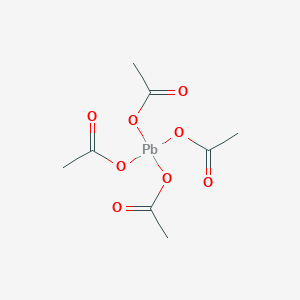

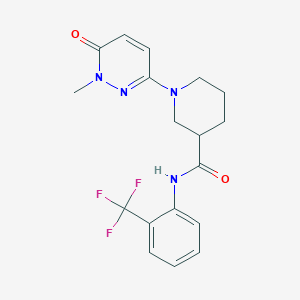

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a series of analogues. The use of triphenylphosphine palladium as a catalyst and potassium phosphate as a base facilitated these transformations, yielding the analogues in moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was characterized using various techniques including FT-IR, 1H NMR, and HR-MS. Single crystal X-ray diffraction revealed that it crystallizes in the monoclinic system with a space group of P 1 21/c 1. The unit cell parameters were determined, providing detailed insights into the molecular geometry of the compound. The ligand was found to coordinate with metal ions in a bidentate fashion, forming neutral complexes of the [ML2] type .

Chemical Reactions Analysis

The chemical reactivity of the furan-2-carboxamide derivatives was explored through their ability to form complexes with various metal ions such as Co(II), Ni(II), and Cu(II). The coordination chemistry of these compounds is significant as it influences their biological activities. The metal complexes were synthesized and characterized, and their structures were optimized using density functional theory (DFT) computations at the B97D/TZVP level. The molecular orbitals of the ligand were also calculated to understand the electronic properties that govern their reactivity .

Physical and Chemical Properties Analysis

The physical properties of the furan-2-carboxamide derivatives were assessed through elemental analysis and thermal decomposition studies. The thermal behavior of the metal complexes provides insights into their stability and decomposition pathways. The chemical properties, particularly the biological activities of these compounds, were evaluated through in vitro studies. The antibacterial activities of the synthesized compounds were tested against drug-resistant bacteria, with one compound showing significant activity, especially against NDM-positive A. baumannii. Additionally, the antioxidant and anticancer activities of the metal complexes were assessed using DPPH and ABTS assays for antioxidant properties and MTT assay for anticancer activity in MCF-7 breast cancer cells .

科学的研究の応用

Antimicrobial Activity

Research has explored the synthesis and characterization of compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide, highlighting their antimicrobial potential. For instance, new carboxylic acids and semicarbazones derived from nitroaromatic compounds have been synthesized and evaluated for their in vitro antimicrobial activities against a range of fungi and bacteria. These compounds have shown promising results, with some exhibiting higher biocide activity compared to control drugs, suggesting their potential as antimicrobial agents (Dias et al., 2015). Similarly, the synthesis of derivatives incorporating nitrofuran and pyrazole scaffolds has been undertaken, with these analogues showing significant antibacterial properties against both Gram-positive and Gram-negative bacteria, further underscoring the antimicrobial relevance of these compounds (Hassan et al., 2020).

Corrosion Inhibition

Compounds with structures akin to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide have also been investigated for their corrosion inhibition capabilities. For example, heterocyclic semicarbazones have been synthesized and tested for their ability to protect carbon steel in acidic environments. These studies have demonstrated that such compounds can offer high inhibition efficiency, providing a novel approach to corrosion protection (Palayoor et al., 2017).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-17(11-8-9-25(22,23)10-11)16(19)15-7-6-14(24-15)12-4-2-3-5-13(12)18(20)21/h2-7,11H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGCAKADCQXDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea](/img/structure/B2501146.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![N-(4-ethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2501151.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![4-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2501158.png)